![molecular formula C19H17Cl2N3O4 B14588386 3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one CAS No. 61200-74-6](/img/structure/B14588386.png)
3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one is a complex organic compound that features a unique azetidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, nitro, and morpholine, contributes to its diverse reactivity and potential utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a chlorinated phenyl derivative with a nitro-substituted morpholine compound. This intermediate is then subjected to cyclization to form the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production .
化学反応の分析
Types of Reactions
3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro groups can lead to a variety of functionalized azetidinone compounds .
科学的研究の応用
3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Synthetic Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical space.
作用機序
The mechanism of action of 3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the morpholine ring and nitro group can enhance its binding affinity and specificity. The molecular pathways involved often depend on the specific application and target .
類似化合物との比較
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholine ring and chloro substituent but differs in its core structure and functional groups.
2,3-Dichloropyridine-4-boronic acid: Similar in having dichloro substituents but differs in its pyridine core and boronic acid functionality.
Uniqueness
3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one is unique due to its azetidinone core, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
61200-74-6 |
|---|---|
分子式 |
C19H17Cl2N3O4 |
分子量 |
422.3 g/mol |
IUPAC名 |
3,3-dichloro-4-(2-morpholin-4-yl-5-nitrophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C19H17Cl2N3O4/c20-19(21)17(23(18(19)25)13-4-2-1-3-5-13)15-12-14(24(26)27)6-7-16(15)22-8-10-28-11-9-22/h1-7,12,17H,8-11H2 |
InChIキー |
PIADEXLXTHQJEG-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3C(C(=O)N3C4=CC=CC=C4)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


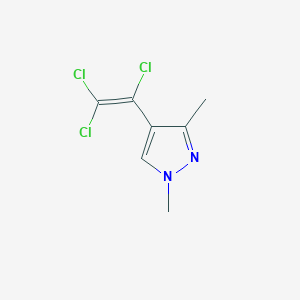
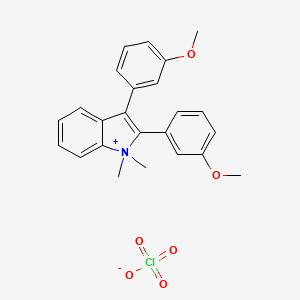

![1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one](/img/structure/B14588320.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
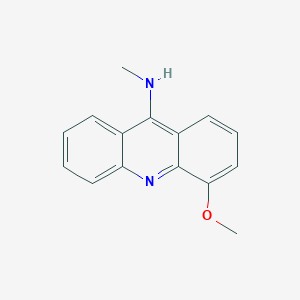
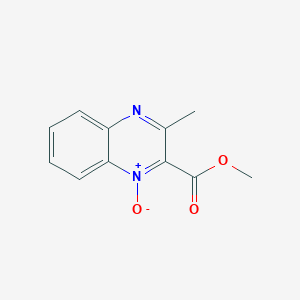
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)

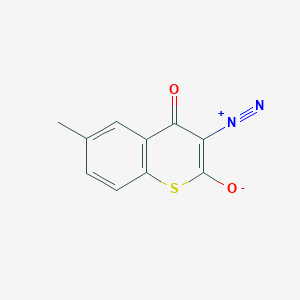

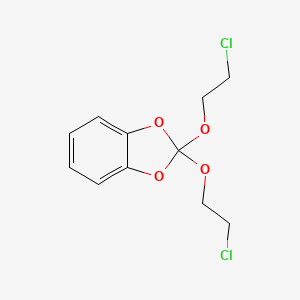
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
